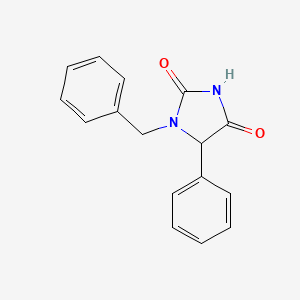

1-Benzyl-5-phenylimidazolidine-2,4-dione

Description

Historical Context of Imidazolidine-2,4-dione Chemistry in Medicinal and Pharmaceutical Research

The history of imidazolidine-2,4-diones, or hydantoins, dates back to 1861 when they were first discovered by Adolf von Baeyer. mdpi.com A pivotal moment in their pharmaceutical application occurred in 1908 with the synthesis of 5,5-diphenylimidazolidine-2,4-dione, later known as phenytoin (B1677684), by Heinrich Biltz. bepls.com However, its therapeutic potential was not recognized until 1938, when H. Houston Merritt and Tracy Putnam identified its efficacy as an anticonvulsant agent. bepls.com This discovery marked a significant milestone, establishing the imidazolidine-2,4-dione scaffold as a crucial pharmacophore in the development of antiepileptic drugs. mdpi.combepls.com

Initially, the research and application of hydantoin (B18101) derivatives were predominantly focused on their effects on the central nervous system, particularly as anticonvulsants that act as calcium channel blockers. mdpi.com Phenytoin, for instance, became a primary treatment for generalized tonic-clonic seizures and complex partial seizures. bepls.com The success of phenytoin spurred further investigation into the synthesis and pharmacological screening of a multitude of hydantoin derivatives, laying the groundwork for a rich field of medicinal chemistry.

Significance of the Imidazolidine-2,4-dione Scaffold in Modern Drug Discovery

The imidazolidine-2,4-dione scaffold has proven to be a versatile and privileged structure in contemporary drug discovery, extending far beyond its initial use in epilepsy treatment. researchgate.net The core structure's ability to be readily functionalized at various positions allows for the creation of diverse chemical libraries with a broad spectrum of pharmacological activities.

Compounds incorporating the imidazolidine-2,4-dione moiety have demonstrated a remarkable range of biological effects, including:

Anticonvulsant and Antiarrhythmic Properties: Building on the legacy of phenytoin, new derivatives continue to be explored for these activities. mdpi.com

Antidiabetic Activity: Certain derivatives have been investigated for their potential in managing diabetes. mdpi.com

Antimicrobial and Antifungal Effects: The scaffold has been incorporated into molecules showing inhibitory activity against various pathogens. mdpi.comresearchgate.net

Antiviral and Antitumoral Activities: Research has revealed the potential of hydantoin derivatives in combating viral infections and cancer. mdpi.com

The following table summarizes some of the key biological activities associated with the imidazolidine-2,4-dione scaffold:

| Biological Activity | Therapeutic Area |

| Anticonvulsant | Neurology |

| Antiarrhythmic | Cardiology |

| Antidiabetic | Endocrinology |

| Antimicrobial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Antitumoral | Oncology |

This wide range of activities underscores the importance of the imidazolidine-2,4-dione ring system as a foundational element for the design and development of novel therapeutic agents.

Rationale for Investigating 1-Benzyl-5-phenylimidazolidine-2,4-dione and its Derivatives

The specific investigation of this compound and related derivatives is driven by the established therapeutic potential of substituted imidazolidine-2,4-diones. The rationale for exploring this particular substitution pattern stems from several key areas of medicinal chemistry research.

One area of interest is in the treatment of obesity and metabolic syndrome. Research into 1,3,5-triphenylimidazolidine-2,4-dione derivatives has shown that they can exhibit significant affinity and selectivity for the human CB1 cannabinoid receptor, acting as inverse agonists. ucl.ac.be This suggests that the presence of phenyl groups on the imidazolidine-2,4-dione core can lead to compounds with potential therapeutic applications in metabolic disorders. ucl.ac.be The structure of this compound, with its phenyl and benzyl (B1604629) substituents, aligns with this line of investigation.

Furthermore, the synthesis of various N-3 and C-5 substituted imidazolidines has been a focus of research for developing compounds with anticonvulsant and antiarrhythmic properties. mdpi.com The substitution at the N-1 and C-5 positions, as seen in this compound, represents a logical extension of this research, aiming to explore how these specific functional groups influence the compound's biological activity. The continuous search for more effective and less toxic therapeutic agents provides a strong impetus for the synthesis and evaluation of novel derivatives of the imidazolidine-2,4-dione scaffold. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-15-14(13-9-5-2-6-10-13)18(16(20)17-15)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPPLBBWZCMPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C(=O)NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571879 | |

| Record name | 1-Benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16116-46-4 | |

| Record name | 1-Benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 1 Benzyl 5 Phenylimidazolidine 2,4 Dione Derivatives

General Principles of SAR and QSAR in Imidazolidine-2,4-dione Research

The imidazolidine-2,4-dione (hydantoin) scaffold is a five-membered heterocyclic ring system that serves as a foundational structure for numerous pharmacologically active molecules. nih.govscialert.net The versatility of this scaffold allows for substitutions at positions N1, N3, and C5, which in turn modulates the biological activity of the resulting derivatives. nih.gov The interaction between the hydantoin (B18101) ring and its various substituents is key to the diverse biological activities observed in this class of compounds. mdpi.com

Structure-Activity Relationship (SAR) studies for imidazolidine-2,4-dione derivatives aim to identify the key structural features required for a specific biological activity. These studies systematically alter the substituents at different positions of the hydantoin ring and evaluate the impact of these changes on the compound's efficacy. The biological activities of hydantoin derivatives are broad and include anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. researchgate.net For instance, lipophilic derivatives with cycloalkyl, phenyl, or benzhydryl substituents have demonstrated significant antiviral and cytostatic activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. mdpi.com In the context of imidazolidine-2,4-dione research, QSAR models are instrumental in predicting the biological activity of novel derivatives and in understanding the physicochemical properties that govern their therapeutic effects. nih.gov These models often utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. The development of robust QSAR models can significantly expedite the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. mdpi.com

Influence of N1 and N3 Substituents (e.g., Benzyl (B1604629) Group at N1) on Receptor Binding and Functional Activity

The presence of a benzyl group, particularly at the N1 position, has been a subject of interest in SAR studies. Research on N-benzyl substituted heterocyclic compounds has shown that this group can significantly impact biological activity. For example, in a series of (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione derivatives, the absence of the N-benzyl group resulted in inactive or less active compounds, highlighting its importance for activity. researchgate.net Furthermore, the introduction of electron-withdrawing groups, such as 4-CN, 4-NO2, or 4-COOCH3, into the N-benzyl moiety of related pyrimidine-2,4,6-trione analogs significantly increased their radiosensitization activity. researchgate.net This suggests that the electronic properties of the N1-benzyl substituent are a key determinant of biological efficacy.

Alterations at the N3 position also have a profound effect on the pharmacological profile of hydantoin derivatives. For instance, in a study of 3-(4-substituted benzyl)-5,5-diphenylhydantoins, different substituents on the benzyl group at the N3 position led to varying antiproliferative activities against human colon and breast cancer cell lines. researchgate.net The properties of the molecule can be significantly changed by modifying the hydantoin core at the N1 or N3 positions. nih.gov

The following table summarizes the effect of N-benzyl substituents on the activity of certain heterocyclic compounds, providing insights into the potential role of the N1-benzyl group in 1-benzyl-5-phenylimidazolidine-2,4-dione.

| Compound Series | N-Benzyl Substituent Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones | Absence of N-benzyl group | Inactive or less active compounds | researchgate.net |

| 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6-triones | Introduction of electron-withdrawing groups (4-CN, 4-NO2, 4-COOCH3) | Significantly increased radiosensitization activity | researchgate.net |

| 3-(4-substituted benzyl)-5,5-diphenylhydantoins | Various substituents on the N3-benzyl group | Varying antiproliferative activities | researchgate.net |

Impact of C5 Substituents (e.g., Phenyl Group at C5) on Biological Target Interaction and Efficacy

The substituents at the C5 position of the imidazolidine-2,4-dione ring are critical for determining the specificity and potency of interaction with biological targets. The C5 position allows for the introduction of one or two substituents, which can significantly influence the molecule's steric and electronic properties, thereby affecting its binding to receptors and enzymes.

The presence of a phenyl group at the C5 position is a common feature in many biologically active hydantoin derivatives. For example, phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) is a well-known anticonvulsant drug, and its activity is largely attributed to the two phenyl groups at the C5 position. researchgate.net SAR studies have shown that the nature of the aryl group at C5 can modulate the biological activity. For instance, in a series of 5-arylidene imidazolidine-2,4-dione derivatives, halogen substitutions on the C5-benzylidene moiety were investigated for their anti-arrhythmic activity. ukm.my

The introduction of different substituents on the C5-phenyl ring can lead to a range of biological effects. For example, a study on 3,5-disubstituted hydantoins found that a cyclohexyl-5-phenyl hydantoin derivative exhibited antitumor activity, while a 3-benzhydryl-5-phenyl hydantoin showed moderate antitumor activity with no cytotoxic effects on normal cells. nih.gov This indicates that the combination of substituents at both N3 and C5 positions is crucial for the desired biological outcome.

The following table presents examples of C5-substituted imidazolidine-2,4-dione derivatives and their observed biological activities, illustrating the importance of the C5-phenyl group.

| Compound | C5-Substituent(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| Phenytoin | Two phenyl groups | Anticonvulsant | researchgate.net |

| (5Z)-(3-chloro)benzylidene-3-{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione | (3-chloro)benzylidene | Anti-arrhythmic | ukm.my |

| Cyclohexyl-5-phenyl hydantoin | Cyclohexyl and phenyl | Antitumor | nih.gov |

| 3-Benzhydryl-5-phenyl hydantoin | Benzhydryl and phenyl | Moderate antitumor | nih.gov |

Role of the Imidazolidine-2,4-dione Scaffold Geometry and Substituent Electronic Properties in Modulating Activity

The geometry of the molecule, including the spatial arrangement of the substituents at N1, N3, and C5, dictates how well the compound fits into the binding pocket of a target protein. Molecular docking studies often reveal that the imidazolidine-2,4-dione ring itself can form crucial hydrogen bonds with amino acid residues in the receptor. For example, the NH groups at N1 and N3 and the carbonyl oxygens at C2 and C4 can act as hydrogen bond donors and acceptors, respectively.

The electronic properties of the substituents, such as their electron-donating or electron-withdrawing nature, can influence the charge distribution across the entire molecule. This, in turn, affects the strength of interactions with the biological target. For instance, as mentioned earlier, the introduction of electron-withdrawing groups on the N-benzyl moiety of certain heterocyclic compounds enhanced their biological activity. researchgate.net This suggests that modulating the electronic landscape of the molecule can fine-tune its potency. The lipophilicity of the substituents is another critical factor, as it affects the compound's ability to cross cell membranes and reach its target.

Computational Approaches to SAR/QSAR Modeling for Hydantoin Derivatives

Computational methods are indispensable tools in modern drug discovery for elucidating the SAR and developing predictive QSAR models for hydantoin derivatives. These in silico techniques provide valuable insights into the molecular basis of biological activity and guide the rational design of new, more potent compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For hydantoin derivatives, docking studies can reveal how the molecule interacts with the active site of a target protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. For example, docking simulations have been used to understand the binding of imidazolidine-2,4-dione derivatives to various enzymes and receptors. mdpi.comdntb.gov.uanih.gov

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to develop predictive models based on the 3D structures of a series of compounds. These models generate contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity. Such studies have been successfully applied to N-benzyl pyridinone derivatives, which share structural similarities with the N-benzyl moiety of the target compound.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon binding. This method can complement docking studies by providing a more realistic representation of the molecular interactions in a physiological environment.

The following table summarizes various computational approaches used in the study of hydantoin and related derivatives.

| Computational Method | Application in Hydantoin Research | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of imidazolidine-2,4-dione derivatives to target proteins. | Identification of key interactions (hydrogen bonds, hydrophobic interactions) in the active site. | mdpi.comdntb.gov.uanih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for the activity of N-benzyl pyridinone derivatives. | Generation of contour maps indicating favorable and unfavorable regions for different physicochemical properties. | |

| Molecular Dynamics (MD) Simulations | Analyzing the stability and dynamics of ligand-receptor complexes. | Understanding conformational changes and the stability of binding over time. |

Computational and Theoretical Investigations of 1 Benzyl 5 Phenylimidazolidine 2,4 Dione

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as a hydantoin (B18101) derivative) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score.

For derivatives of the imidazolidine-2,4-dione (hydantoin) scaffold, molecular docking has been instrumental in identifying potential biological targets and elucidating interaction patterns. For instance, studies on similar hydantoin-containing compounds have used docking to predict their binding to various enzymes and receptors. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for the ligand's affinity and specificity.

A typical molecular docking workflow for a compound like 1-Benzyl-5-phenylimidazolidine-2,4-dione would involve:

Preparation of the Ligand Structure: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Identification and Preparation of the Target Protein: A protein of interest is selected, and its 3D structure (often obtained from the Protein Data Bank) is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The top-ranked poses are then analyzed to understand the specific interactions between the ligand and the protein residues.

For example, in a study of novel 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives, a Surflex-Dock model was used to study the interaction with protein tyrosine phosphatase 1B (PTP1B). The most potent compound showed a high affinity, with a negative binding energy of -7.35 kcal/mol, and formed interactions with key residues in the active site, including Gly220, Ala217, Arg221, and Cys215. nih.gov This type of analysis could be applied to this compound to predict its potential targets and interaction mechanisms.

Table 1: Example of Molecular Docking Results for a Hydantoin Derivative

| Parameter | Value | Reference |

|---|---|---|

| Target Protein | Protein Tyrosine Phosphatase 1B (PTP1B) | nih.gov |

| Docking Program | Surflex-Dock | nih.gov |

| Binding Energy | -7.35 kcal/mol | nih.gov |

| Interacting Residues | Gly220, Ala217, Arg221, Asp181, Ser216, Cys215, Phe182, Gln262, Ile219 | nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules.

For hydantoin derivatives, MD simulations have been used to refine the results of molecular docking. nih.gov By simulating the behavior of the docked complex in a physiological-like environment (including water and ions) for nanoseconds or even microseconds, researchers can assess the stability of the predicted binding pose. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein.

In a study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors, molecular dynamics simulations were performed to investigate the inhibitory mechanism at the molecular level. nih.gov The results showed that the catalytic region of the PTP1B protein remained stable, making the catalytic sites less exposed. nih.gov Similarly, a study on N-alkylated 5,5-diphenylhydantoin derivatives used MD simulations to estimate the binding affinity to cholesterol oxidase, revealing that the most promising compound had a binding free energy of -39.11 kcal/mol, with significant contributions from van der Waals and electrostatic interactions. nih.gov These findings highlight how MD simulations can provide valuable insights into the dynamic nature of ligand-protein interactions for compounds structurally related to this compound.

Table 2: Key Parameters from a Molecular Dynamics Simulation of a Hydantoin Derivative Complex

| Parameter | Description | Typical Finding |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD trajectory suggests a stable protein-ligand complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein that may be involved in ligand binding. |

| Binding Free Energy (e.g., MM-GBSA) | An estimation of the binding affinity calculated from the MD trajectory. | Provides a more accurate prediction of binding strength than docking scores alone. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies key and stable hydrogen bond interactions. |

Quantum Chemical Studies on Electronic Properties, Reactivity, and Pharmacophoric Features

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules. These calculations can provide valuable information about the reactivity, stability, and pharmacophoric features of a compound like this compound.

Key properties that can be calculated using quantum chemistry include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions.

Mulliken Charges: These calculations provide the partial charge on each atom in the molecule, which can help in understanding how the molecule will interact with its biological target.

For example, a study on N-alkylated 5,5-diphenylhydantoin derivatives utilized DFT calculations to analyze these electronic properties. nih.gov Such studies can help in understanding the structure-activity relationships of hydantoin derivatives and in designing new compounds with improved properties. The insights gained from quantum chemical studies can be used to develop pharmacophore models, which describe the essential steric and electronic features required for biological activity.

Table 3: Electronic Properties of a Hydantoin Derivative from Quantum Chemical Calculations

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar environments. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies regions for electrophilic and nucleophilic attack. |

In Silico Design and Virtual Screening of Novel Hydantoin-Based Compounds

In silico design and virtual screening are powerful strategies for discovering new drug candidates from large chemical libraries. nih.gov These methods leverage the computational tools described above to identify promising molecules with desired properties before they are synthesized and tested in the lab, saving significant time and resources.

The process often begins with the hydantoin scaffold of a known active molecule like this compound. New derivatives can be designed by adding or modifying substituents. These virtual compounds are then subjected to a screening cascade:

Filtering based on Drug-Likeness: Compounds are first filtered based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five) to ensure they have drug-like characteristics. nih.gov

Virtual Screening: The remaining compounds are then docked into the binding site of a target protein. Molecules with high docking scores and favorable interaction patterns are selected.

ADME/Tox Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds. This helps to eliminate candidates that are likely to fail in later stages of drug development.

This approach has been successfully applied to identify novel hydantoin derivatives with potential therapeutic activities. For example, a 2D-QSAR (Quantitative Structure-Activity Relationship) model was developed for hydantoin derivatives to screen for novel inhibitors of prolyl hydroxylase, a potential target in Alzheimer's disease. tandfonline.com The top compounds from this screening were then subjected to molecular docking and MD simulations to further validate their potential. tandfonline.com

Table 4: A Typical Virtual Screening Workflow for Hydantoin Derivatives

| Step | Description | Purpose |

|---|---|---|

| 1. Library Design | Generation of a virtual library of novel hydantoin-based compounds by modifying the core scaffold. | To explore a wide chemical space for potential drug candidates. |

| 2. Drug-Likeness Filtering | Application of computational filters (e.g., Lipinski's rules) to remove compounds with poor physicochemical properties. | To select for compounds with a higher probability of being orally bioavailable. |

| 3. Molecular Docking | Docking the filtered library against a specific biological target. | To identify compounds that are predicted to bind to the target with high affinity. |

| 4. ADMET Prediction | In silico prediction of pharmacokinetic and toxicity properties. | To prioritize candidates with favorable safety and metabolic profiles. |

| 5. Hit Selection | Selection of the most promising candidates for synthesis and experimental validation. | To identify a small number of high-quality leads for further investigation. |

Biological Activity Profiling and Mechanistic Studies of Imidazolidine 2,4 Dione Derivatives

Anticoagulant Activity and Associated Molecular Mechanisms

There is currently no scientific literature available that specifically investigates the anticoagulant activity of 1-Benzyl-5-phenylimidazolidine-2,4-dione. Consequently, its molecular mechanisms in relation to coagulation pathways have not been elucidated.

Anticancer and Antiproliferative Activity Mechanisms

Specific studies on the anticancer and antiproliferative activity of this compound are not present in the current body of scientific research. While various derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their potential as anticancer agents, this particular compound has not been a subject of such investigations. nih.gov Research on related compounds, such as certain 5,5-diphenylimidazolidine-2,4-dione derivatives, has explored mechanisms like the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov However, these findings cannot be directly extrapolated to this compound due to structural differences.

Antidiabetic Potential, Including Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition and Sodium-Glucose Co-transporter 2 (SGLT2) Inhibition

There is no available research detailing the antidiabetic potential of this compound. Investigations into its efficacy as an inhibitor of key diabetic targets such as Protein Tyrosine Phosphatase-1B (PTP1B) or Sodium-Glucose Co-transporter 2 (SGLT2) have not been reported in scientific literature. Studies on other heterocyclic compounds, including some thiazolidinedione derivatives, have shown inhibitory activity against PTP1B, a negative regulator of insulin (B600854) signaling. nih.govnih.gov

Antimicrobial Spectrum and Inhibition Mechanisms (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of this compound have not been specifically evaluated. The broader class of hydantoin (B18101) derivatives has been a source of compounds with antimicrobial activity. nih.govbepls.com For example, novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives have been synthesized and tested against various clinical pathogens. nih.gov However, data on the antibacterial, antifungal, or antiviral spectrum and the corresponding inhibition mechanisms for this compound are absent from the scientific record.

Anticonvulsant and Antiepileptic Action through Neurological Target Modulation (e.g., ion channels)

Specific research on the anticonvulsant and antiepileptic actions of this compound is not available. The imidazolidine-2,4-dione core is a well-known scaffold in anticonvulsant drugs, with phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) being a prominent example. bepls.comjpionline.org The mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels. bepls.com However, without direct experimental evidence, the potential for this compound to modulate neurological targets such as ion channels remains undetermined.

Anti-inflammatory Properties and Target Modulation (e.g., Cyclooxygenase, 5-Lipoxygenase, Specific Receptor Antagonism)

There is a lack of studies investigating the anti-inflammatory properties of this compound. Consequently, its potential to modulate key inflammatory targets like Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) has not been determined. While other imidazolidine-2,4-dione derivatives have been explored for their anti-inflammatory effects, no such data exists for this specific compound. nih.govmdpi.com

Investigation of Immunomodulatory Effects (e.g., TNF-α Release Suppression)

The immunomodulatory effects of this compound, including its potential to suppress the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), have not been investigated. Research into the immunomodulatory potential of this specific compound is absent from the current scientific literature.

Modulatory Effects on Cannabinoid Receptors (CB1, CB2)

The imidazolidine-2,4-dione core has been identified as a versatile scaffold for the development of cannabinoid receptor ligands. Research has primarily focused on derivatives with substitutions at the N-1, N-3, and C-5 positions, revealing a rich structure-activity relationship (SAR) for both CB1 and CB2 receptors.

Notably, a series of 1,3,5-triphenylimidazolidine-2,4-dione derivatives have demonstrated significant affinity and selectivity for the human CB1 receptor. nih.gov These compounds have been characterized as inverse agonists, a class of ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. nih.gov For instance, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione have been reported to possess the highest affinity for the human CB1 receptor among this class of derivatives to date. nih.gov

The substitution pattern on the phenyl rings at the N-1 and N-3 positions plays a crucial role in determining the affinity and selectivity for the CB1 receptor. This suggests that the benzyl (B1604629) group at the N-1 position and the phenyl group at the C-5 position of this compound are likely to be key determinants of its potential interaction with cannabinoid receptors. The presence of a single benzyl group at N-1, as opposed to substituted phenyl groups at both N-1 and N-3, may result in a different affinity and efficacy profile.

Furthermore, studies on related structures, such as N-benzyl phenethylamines, have shown that N-benzyl substitution can significantly increase binding affinity and functional activity at serotonin (B10506) receptors. nih.gov While a different receptor system, this highlights the general importance of the N-benzyl moiety in modulating receptor interactions.

Conversely, some imidazolidine-2,4-dione derivatives have been developed as selective CB2 receptor agonists. This indicates that modifications to the core structure can tune the selectivity between the two main cannabinoid receptor subtypes. The specific combination of an N-1 benzyl and a C-5 phenyl group would require experimental evaluation to determine its precise effects on CB1 and CB2 receptor binding and function.

Table 1: Cannabinoid Receptor Activity of Selected Imidazolidine-2,4-dione Derivatives

| Compound | Substitution Pattern | Target Receptor | Activity |

| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | N1, N3, C5-triphenyl substituted | CB1 | High-affinity inverse agonist nih.gov |

| 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | N1, N3, C5-triphenyl substituted | CB1 | High-affinity inverse agonist nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.gov Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby potentiating cannabinoid receptor signaling. nih.gov This makes FAAH a significant therapeutic target for various conditions, including pain, inflammation, and anxiety. nih.govnih.gov

The imidazolidine-2,4-dione scaffold has been explored for the development of FAAH inhibitors. A class of substituted (thio)hydantoins and imidazolidinediones have been identified as reversible and competitive inhibitors of FAAH. nih.gov Molecular modeling studies suggest that these inhibitors bind to the active site of FAAH, with the alkyl chain occupying the acyl chain-binding channel and one of the phenyl rings oriented towards the catalytic triad (B1167595) of the enzyme. nih.gov

The nature of the substituents on the imidazolidine-2,4-dione ring is critical for FAAH inhibitory activity. For instance, research on N-benzylamides has shown that the presence of a benzyl group can be compatible with FAAH inhibition, with the degree of inhibition being influenced by the fatty acid moiety attached to the benzylamine (B48309). researchgate.net Specifically, unsaturated fatty acid amides of benzylamine demonstrated greater FAAH inhibitory activity than their saturated counterparts. researchgate.net

Table 2: FAAH Inhibitory Activity of a Structurally Related Compound

| Compound | Structure | Activity |

| N-benzyl-oleamide | Benzylamide of oleic acid | FAAH inhibitor (IC50 = 7.9 µM) researchgate.net |

This table presents data for a structurally related compound to infer the potential activity of this compound.

Bioisosteric Modification Strategies and Their Biological Implications in Drug Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. This approach is employed to enhance potency, improve selectivity, alter metabolic profiles, and reduce toxicity. The imidazolidine-2,4-dione scaffold is amenable to various bioisosteric modifications that can significantly impact its biological activity.

One common bioisosteric replacement for the carbonyl group at the C-2 position of the imidazolidine-2,4-dione ring is a thiocarbonyl group, leading to the formation of a 2-thiohydantoin (B1682308) derivative. This modification has been shown to have a profound effect on the cannabinoid receptor activity of these compounds.

Another key area for bioisosteric modification is the phenyl rings. The introduction of different substituents on the phenyl rings at the N-1, N-3, and C-5 positions can dramatically alter the compound's affinity and efficacy at cannabinoid receptors. For example, the replacement of hydrogen with halogen atoms (e.g., chlorine, bromine) on the N-1 and N-3 phenyl rings of 1,3,5-triphenylimidazolidine-2,4-dione derivatives was found to significantly enhance their affinity for the CB1 receptor. nih.gov

In the context of this compound, bioisosteric modifications could be envisioned at several positions. For instance, the benzyl group at N-1 could be replaced with other arylalkyl or alkyl groups to probe the steric and electronic requirements for receptor binding. Similarly, the phenyl group at C-5 could be substituted with other aromatic or heteroaromatic rings to explore their impact on biological activity. The carbonyl groups of the hydantoin ring could also be replaced with other functional groups to modulate the compound's physicochemical properties and receptor interactions.

The application of bioisosteric strategies to the this compound scaffold holds significant potential for the development of novel ligands with tailored pharmacological profiles for the cannabinoid system and other biological targets.

Future Directions and Emerging Research Avenues for 1 Benzyl 5 Phenylimidazolidine 2,4 Dione

Exploration of Novel, Sustainable Synthetic Pathways for Enhanced Yield and Selectivity

The synthesis of hydantoin (B18101) derivatives is a cornerstone of medicinal chemistry, yet traditional methods often involve multiple steps, harsh conditions, and the use of hazardous reagents. zenodo.orgbepls.com Future research is increasingly focused on developing novel and sustainable "green chemistry" pathways for the synthesis of 1-Benzyl-5-phenylimidazolidine-2,4-dione. benthamdirect.comeurekaselect.com These approaches aim to improve reaction efficiency, increase yield and selectivity, and minimize environmental impact. zenodo.org

Key areas of exploration include:

Microwave and Ultrasound Irradiation: These energy sources can accelerate reaction rates, often leading to higher yields in shorter timeframes and under milder conditions than conventional heating. researchgate.net

Solvent-Free Reactions: Performing syntheses in the absence of volatile organic solvents reduces waste and environmental hazards. researchgate.net Mechanochemical methods, which use mechanical force (e.g., ball milling) to initiate reactions, represent a promising solvent-free approach for hydantoin synthesis. acs.org

Use of Recyclable Catalysts: Employing heterogeneous catalysts, such as montmorillonite (B579905) K-10 clay, can facilitate easier product purification and catalyst reuse, aligning with green chemistry principles. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates can significantly streamline the process, making it more time- and resource-efficient. mdpi.com

| Synthetic Approach | Principle | Potential Advantages for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions directly and efficiently. | Reduced reaction times, increased yields, improved purity. researchgate.net |

| Ultrasound Irradiation | Utilizes acoustic cavitation to enhance chemical reactivity. | Faster reactions, milder conditions, potential for novel reaction pathways. researchgate.net |

| Mechanochemistry (Ball Milling) | Induces reactions through mechanical force, often without solvents. | Environmentally friendly (solvent-free), high yields, applicable to a wide range of substrates. acs.org |

| Solid-Phase Synthesis | Builds the molecule on a solid resin support, simplifying purification. | Facilitates the creation of compound libraries for screening, high-throughput synthesis. eurekaselect.comresearchgate.net |

Advanced Computational Modeling for Precise Pharmacophore Development and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov For this compound, these in silico methods offer a powerful strategy for accelerating the development of new drug candidates. By simulating interactions at the molecular level, researchers can predict biological activity, optimize chemical structures, and design compounds with greater precision. scielo.org.mxresearchgate.net

Future computational research avenues include:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (the "pharmacophore") of this compound that is responsible for its biological activity. This model can then be used to screen virtual libraries for new compounds with similar activity. nih.gov

Molecular Docking: Simulating the binding of this compound and its analogs into the active site of a specific biological target (e.g., an enzyme or receptor). researchgate.net This helps to elucidate the mechanism of action and guide the design of derivatives with improved binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: Modeling the movement and conformational changes of the compound and its target protein over time. nih.govnih.gov MD simulations provide a more dynamic picture of the binding process, helping to assess the stability of the drug-target complex. nih.gov

ADME/Tox Prediction: Using computational algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives. researchgate.net This allows for the early identification of candidates with poor pharmacokinetic profiles, saving time and resources. scielo.org.mx

| Computational Technique | Application in Drug Development | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | To identify potential biological targets and understand binding modes. researchgate.net |

| Pharmacophore Mapping | Defines the essential structural features required for biological activity. | To guide the design of new derivatives with enhanced potency. nih.gov |

| Molecular Dynamics Simulation | Simulates the physical movements of atoms and molecules over time. | To assess the stability of the compound in the target's active site. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | To predict the activity of novel, unsynthesized derivatives. nih.gov |

Development of Targeted Prodrug Strategies for Improved Pharmacokinetic Profiles

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at a sufficient concentration without causing widespread side effects. Prodrugs are inactive or less active molecules that are chemically modified to be converted into the active drug in vivo through enzymatic or chemical reactions. researchgate.net Developing prodrugs of this compound is a promising future strategy to enhance its therapeutic index.

This approach can improve the compound's pharmacokinetic profile by:

Increasing Bioavailability: Modifying the structure to improve absorption after administration.

Enhancing Site-Specific Delivery: Designing the prodrug to be activated only at the target tissue, such as a tumor environment, which may have unique physiological conditions (e.g., hypoxia, specific enzyme overexpression). nih.gov

Reducing Off-Target Toxicity: By remaining inactive in healthy tissues, a prodrug can minimize unwanted side effects. researchgate.net

Improving Stability: Protecting the active drug from premature degradation or metabolism.

Future research will likely focus on designing prodrugs of this compound that are activated by stimuli specific to disease states, such as overexpressed enzymes in cancer cells. nih.gov

Investigation of Polypharmacology and Multi-target Approaches for Complex Diseases

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. scielo.org.mx Polypharmacology, the concept that a single drug can interact with multiple targets, is an emerging and powerful therapeutic strategy. scielo.org.mxresearchgate.net The hydantoin scaffold is known for its ability to be functionalized to interact with a diverse range of biological targets. nih.govekb.eg

Future research should systematically investigate the potential of this compound and its derivatives to act as multi-target agents. This involves:

Target Deconvolution: Using screening platforms to identify the full range of biological targets with which the compound interacts.

Rational Design of Multi-Target Ligands: Intentionally designing derivatives that can modulate several key proteins involved in a disease pathway. For example, designing a single molecule that inhibits both a protein kinase and a cell cycle-related enzyme could be a powerful anti-cancer strategy. ekb.eg

This approach could lead to the development of novel hydantoin-based therapies that are more effective against complex diseases by simultaneously disrupting multiple pathological processes. eurekaselect.comnih.gov

Integration of Omics Technologies in Mechanistic Elucidation and Biomarker Discovery

Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a global view of molecular changes within a biological system. nih.govjusst.org Integrating these high-throughput methods into the study of this compound represents a critical future direction for deeply understanding its mechanism of action and for discovering biomarkers. mdpi.com

Transcriptomics (RNA-seq): Can reveal how the compound alters gene expression in cells, providing clues about the cellular pathways it affects. nih.gov

Proteomics: Identifies changes in protein levels and post-translational modifications following treatment, helping to pinpoint the specific proteins and signaling cascades modulated by the compound. nih.gov

Metabolomics: Analyzes shifts in metabolite profiles, offering insights into how the compound impacts cellular metabolism. nih.gov

By combining these omics datasets, researchers can construct a comprehensive picture of the drug's effects, validate its intended mechanism, and potentially uncover novel mechanisms or off-target effects. nih.govresearchgate.net Furthermore, this approach can lead to the discovery of predictive biomarkers—molecular signatures that can identify patients who are most likely to respond to treatment with the compound, paving the way for personalized medicine. youtube.com

| Omics Technology | Information Provided | Application for this compound Research |

|---|---|---|

| Transcriptomics | Measures changes in messenger RNA (mRNA) levels. | To identify genes and signaling pathways regulated by the compound. nih.gov |

| Proteomics | Analyzes the entire set of proteins, their levels, and modifications. | To confirm protein targets and understand downstream effects on cellular machinery. nih.gov |

| Metabolomics | Profiles the levels of small-molecule metabolites. | To determine the compound's impact on cellular metabolism and bioenergetics. nih.gov |

| Genomics | Analyzes the genetic makeup of cells or organisms. | To identify genetic factors that may influence sensitivity or resistance to the compound. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-5-phenylimidazolidine-2,4-dione?

The synthesis typically involves cyclocondensation of substituted urea derivatives with benzyl and phenyl precursors. A common approach includes reacting benzylamine with phenyl-substituted diketones under acidic or basic conditions. For example, a protocol analogous to the synthesis of 3-amino-5-ethyl-5-phenylimidazolidine-2,4-dione (PubChem CID: [InChI Key XKNVJOJHTAAZCW-UHFFFAOYSA-N]) involves refluxing precursors in ethanol with catalytic HCl, followed by recrystallization . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions like imine hydrolysis.

Q. How can researchers confirm the structural integrity of synthesized this compound?

Structural validation requires multi-technique analysis:

- NMR : Compare experimental /-NMR shifts with computed spectra (e.g., via PubChem’s deposited data ).

- Mass Spectrometry : Confirm molecular weight (theoretical: ~265.3 g/mol) using ESI-MS or MALDI-TOF.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated for analogous imidazolidinediones in the NIST Chemistry WebBook .

Q. What safety protocols should be followed when handling this compound?

Standard laboratory safety practices apply:

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and goggles, as recommended in chemical hygiene plans .

- Store in sealed containers at 2–8°C to prevent degradation. Refer to SDS guidelines for similar compounds (e.g., Benzoin: CAS 119-53-9) for emergency measures .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of derivatives of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways and transition states. For example, ICReDD’s workflow combines computed reaction paths with experimental validation to optimize substituent effects (e.g., benzyl vs. alkyl groups) . Software like Gaussian or ORCA simulates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions .

Q. What strategies resolve contradictions in spectroscopic data for imidazolidinedione derivatives?

Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

Q. How can reaction engineering principles optimize the scalability of synthesis?

Apply methodologies from the Canadian CRDC classification:

- Reactor Design (RDF2050112): Use continuous-flow systems to enhance heat/mass transfer and reduce byproducts.

- Process Control (RDF2050108): Implement PAT (Process Analytical Technology) for real-time monitoring of reaction intermediates .

- Membrane Separation (RDF2050104): Purify crude products via nanofiltration to achieve >95% purity .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Antimicrobial Assays : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with controls like ampicillin .

- Enzyme Inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase using fluorometric assays, as seen in thiazolidinedione studies .

- Cytotoxicity : Screen in MCF-7 or HeLa cell lines with MTT assays, normalizing to vehicle-treated controls .

Methodological Notes

- Data Integrity : Use encrypted LIMS (Laboratory Information Management Systems) for traceability and reproducibility .

- Experimental Design : Employ factorial DOE (Design of Experiments) to evaluate variables like solvent polarity and catalyst loading .

- Ethical Compliance : Adhere to institutional review boards for biological testing, ensuring data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.